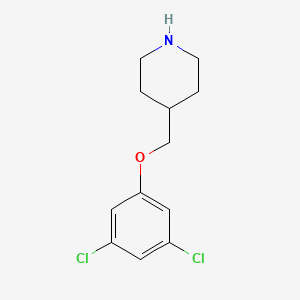

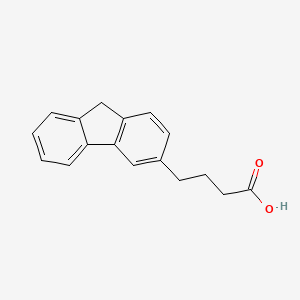

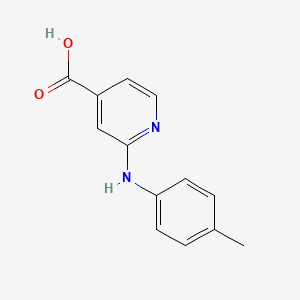

![molecular formula C14H17N3O3 B1437425 N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-14-0](/img/structure/B1437425.png)

N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

説明

“N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a non-hydrophobic compound used in treating metastasis .

Synthesis Analysis

A series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . It was noted that the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .

Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .

科学的研究の応用

Chemical Modification for Enhanced Biological Properties

N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide and its derivatives have been the subject of research due to their biological properties. Chemical modifications, such as the displacement of the methyl group, have been explored to optimize these properties. Specifically, the analgesic properties of these compounds have been investigated using the "acetic acid writhing" model, revealing that certain modifications lead to increased biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis and Analgesic Properties

Continued research in this area has focused on synthesizing a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. These studies aim to establish a relationship between the structure of the benzylamide fragment and the biological effect, specifically in the context of analgesic properties. This research contributes to understanding bioisosterism between different molecular nuclei (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Diuretic Properties

Explorations into the diuretic properties of alkyl-, arylalkyl-, and arylamides of this compound have also been conducted. Comparative analysis of these properties with structurally similar compounds contributes to a broader understanding of structure-biological activity relationships (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).

Synthesis of Related Compounds

The synthesis of related compounds like isothiazolopyridines and pyridothiazines, which exhibit valuable biological activities, has been a focal point of research as well. These studies not only expand the understanding of the chemical synthesis of such compounds but also explore their potential biological applications (Youssef, Azab, & Youssef, 2012).

Anticancer Activity

Research into the anticancer activity of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives highlights the potential of these compounds in cancer treatment. This research involves the synthesis of novel derivatives and their evaluation against human cancer cell lines, identifying compounds with promising anticancer activity (Kumar et al., 2015).

作用機序

Target of Action

It is known that this compound is used in treating metastasis , suggesting that it may target cancer cells or pathways involved in cell proliferation and migration.

Mode of Action

It has been shown that the alkylation of similar compounds takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .

Biochemical Pathways

Given its use in treating metastasis , it is likely that it affects pathways involved in cell proliferation, migration, and possibly angiogenesis.

Pharmacokinetics

It is described as a non-hydrophobic compound , which may influence its absorption and distribution within the body.

Result of Action

Given its use in treating metastasis , it is likely that it inhibits cell proliferation and migration, potentially leading to a reduction in tumor growth and spread.

特性

IUPAC Name |

N-butyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-4-7-15-12(18)10-13(19)16-11-9(2)6-5-8-17(11)14(10)20/h5-6,8,19H,3-4,7H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEJSQFNLUYFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

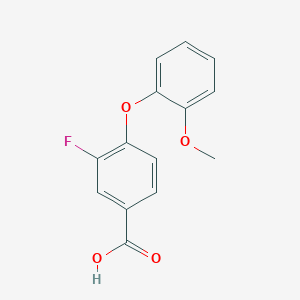

![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)

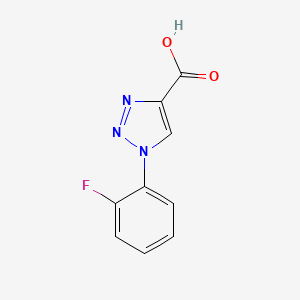

![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)

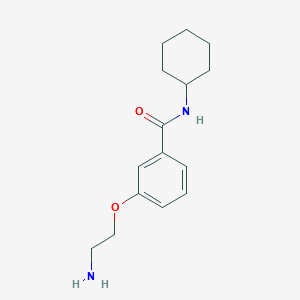

![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)

![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)